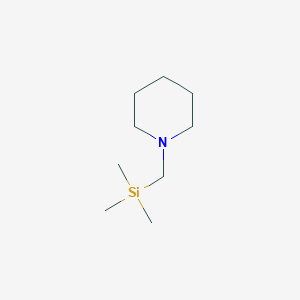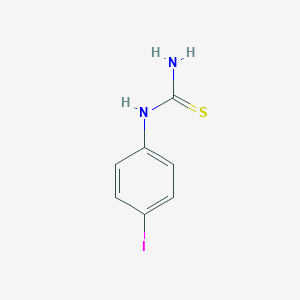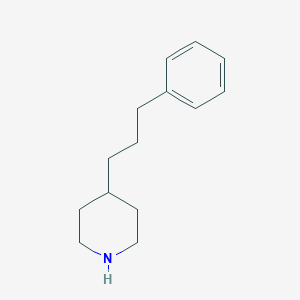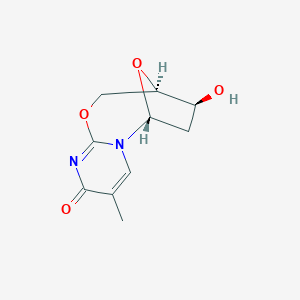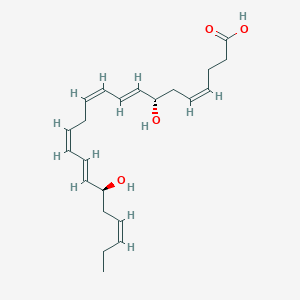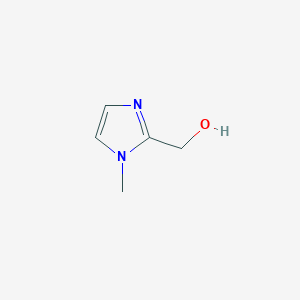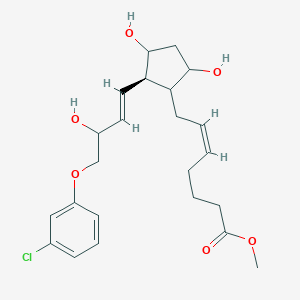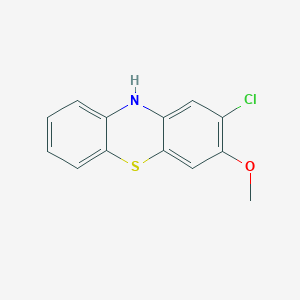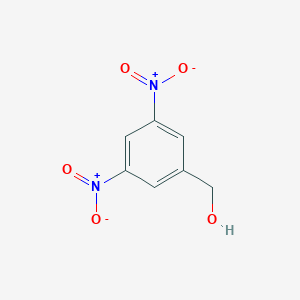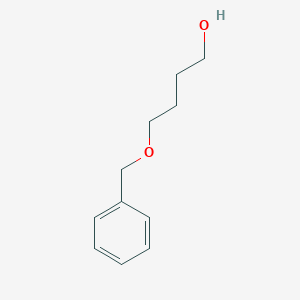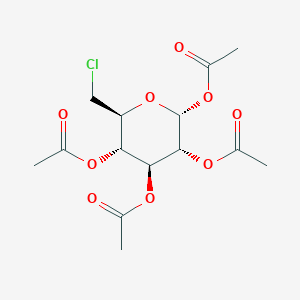
alpha-D-Glucopyranose, 6-chloro-6-deoxy-, tetraacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
alpha-D-Glucopyranose, 6-chloro-6-deoxy-, tetraacetate: is a derivative of glucose, where the hydroxyl group at the 6th position is replaced by a chlorine atom, and the remaining hydroxyl groups are acetylated.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of alpha-D-Glucopyranose, 6-chloro-6-deoxy-, tetraacetate typically involves the chlorination of alpha-D-glucopyranose followed by acetylation. The chlorination can be achieved using thionyl chloride or phosphorus pentachloride under controlled conditions. The acetylation is usually carried out using acetic anhydride in the presence of a catalyst such as pyridine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The production process is designed to be cost-effective and scalable .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The chlorine atom in alpha-D-Glucopyranose, 6-chloro-6-deoxy-, tetraacetate can be substituted with other nucleophiles such as hydroxyl, amino, or thiol groups.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form carboxylic acids or reduction to form alcohols
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide, ammonia, or thiols in aqueous or alcoholic solutions.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride
Major Products:
- Substitution reactions yield various substituted glucopyranose derivatives.
- Hydrolysis yields alpha-D-Glucopyranose, 6-chloro-6-deoxy-.
- Oxidation yields carboxylic acids.
- Reduction yields alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a reactant in the synthesis of complex carbohydrates and glycosides.
- Serves as a building block for the synthesis of various bioactive molecules .
Biology:
- Studied for its potential role in metabolic pathways and enzyme interactions.
- Used in the study of carbohydrate metabolism and its regulation .
Medicine:
- Investigated for its potential antidiabetic properties.
- Explored as a precursor for the synthesis of pharmaceutical compounds .
Industry:
- Used in the production of specialty chemicals and intermediates.
- Employed in the synthesis of agrochemicals and other industrial products .
Wirkmechanismus
The mechanism of action of alpha-D-Glucopyranose, 6-chloro-6-deoxy-, tetraacetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes involved in carbohydrate metabolism. Its acetylated form may influence its solubility and reactivity, affecting its biological activity .
Vergleich Mit ähnlichen Verbindungen
6-Chloro-6-deoxyglucitol: Similar structure but lacks acetyl groups.
6-Chloro-6-deoxysucrose: A disaccharide derivative with similar chlorination.
Methyl 6-chloro-6-deoxy-alpha-D-glucopyranoside: A methylated derivative with similar chlorination
Uniqueness:
- The presence of acetyl groups in alpha-D-Glucopyranose, 6-chloro-6-deoxy-, tetraacetate enhances its solubility and reactivity compared to its non-acetylated counterparts.
- Its unique structure allows for specific interactions with enzymes and other biological molecules, making it a valuable compound for research and industrial applications .
Eigenschaften
IUPAC Name |
[(2S,3S,4S,5R,6R)-4,5,6-triacetyloxy-2-(chloromethyl)oxan-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClO9/c1-6(16)20-11-10(5-15)24-14(23-9(4)19)13(22-8(3)18)12(11)21-7(2)17/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NABBGXLHIWQTIZ-RGDJUOJXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
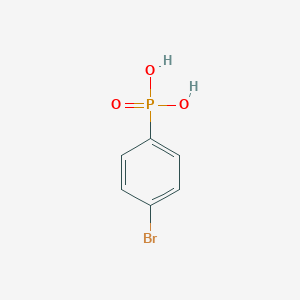
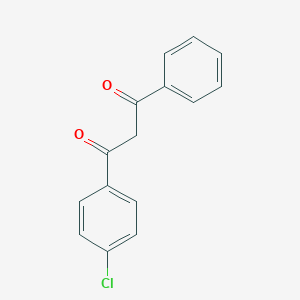
![Trimethyl (1S,2S,3R,4R,8R,9R,12S)-12-hydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4,8-tricarboxylate](/img/structure/B106323.png)
